Cas no 2137639-71-3 (2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde)
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde
- 2137639-71-3
- EN300-624799
- 2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde
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- Inchi: 1S/C12H20O/c1-5-6-12(9-13)8-11(3,4)7-10(12)2/h5,9-10H,1,6-8H2,2-4H3
- InChI Key: TXZDWSHLOUTVGN-UHFFFAOYSA-N
- SMILES: O=CC1(CC=C)CC(C)(C)CC1C
Computed Properties
- Exact Mass: 180.151415257g/mol
- Monoisotopic Mass: 180.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-624799-0.05g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 0.05g |
$612.0 | 2025-03-15 | |
| Enamine | EN300-624799-0.1g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 0.1g |
$640.0 | 2025-03-15 | |
| Enamine | EN300-624799-0.25g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 0.25g |
$670.0 | 2025-03-15 | |
| Enamine | EN300-624799-0.5g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 0.5g |
$699.0 | 2025-03-15 | |
| Enamine | EN300-624799-1.0g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 1.0g |
$728.0 | 2025-03-15 | |
| Enamine | EN300-624799-2.5g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-15 | |
| Enamine | EN300-624799-5.0g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-15 | |
| Enamine | EN300-624799-10.0g |
2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde |
2137639-71-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-15 |
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde: A Comprehensive Overview
2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde is a complex organic compound with the CAS number 2137639-71-3. This compound is notable for its unique chemical structure and diverse applications in various industries. The name itself suggests a cyclopentane ring substituted with multiple methyl groups and an aldehyde functional group, making it a versatile molecule for synthetic chemistry and material science.
The compound's structure consists of a cyclopentane ring with three methyl groups attached at positions 2, 4, and 4. Additionally, a propenyl group is attached at position 1 of the cyclopentane ring. The presence of the aldehyde group at the same position introduces reactivity and functional diversity to the molecule. This combination of substituents makes 2,4,4-trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde highly valuable in organic synthesis, particularly in the development of advanced materials and pharmaceutical intermediates.
Recent studies have highlighted the potential of this compound in the synthesis of bioactive molecules. Researchers have explored its role as a precursor in the construction of complex natural product analogs. For instance, its ability to undergo various cross-coupling reactions has been exploited to build intricate molecular frameworks. This has led to its application in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.
In addition to its role in pharmaceuticals, 2,4,4-trimethylcyclopentane derivatives have found applications in polymer chemistry. The compound's aldehyde group can be utilized to form cross-linked polymers with improved mechanical properties. Recent advancements in polymer synthesis have demonstrated how this compound can enhance the durability and flexibility of polymeric materials used in industrial applications.
The synthesis of 2,4,4-trimethylcyclopentane derivatives has also been optimized using green chemistry principles. Traditional methods often involved multi-step processes with low yields and high environmental impact. However, modern approaches leverage catalytic asymmetric synthesis and biocatalysis to achieve higher efficiency and sustainability. These innovations have made the production of this compound more eco-friendly and cost-effective.
Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties of cyclopentane-based aldehydes like this compound. Quantum mechanical calculations have provided insights into its reactivity patterns and stability under different conditions. Such studies are crucial for predicting its behavior in various chemical reactions and for designing novel synthetic pathways.
In terms of industrial applications, 2,4,4-trimethylcyclopentane derivatives are increasingly being used as intermediates in agrochemicals and specialty chemicals. Their ability to act as building blocks for more complex molecules has made them indispensable in modern chemical manufacturing.
It is also worth noting that the demand for cyclopentane-based aldehydes is growing due to their compatibility with advanced manufacturing techniques such as 3D printing. Their unique physical properties make them suitable for creating high-performance materials tailored for specific applications.
Looking ahead, ongoing research into 2,4,4-trimethylcyclopentane derivatives is expected to uncover new functionalities and applications. Collaborative efforts between academic institutions and industry leaders are paving the way for innovative uses of this compound across multiple sectors.
In conclusion, 2,4,4-trimethylcyclopentane derivatives, particularly 2137639-71-3, represent a significant advancement in organic chemistry. Their versatility across different industries underscores their importance as key building blocks for future technological developments.
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